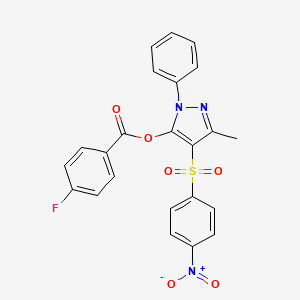

3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate

Description

This compound features a pyrazole core substituted with a 4-nitrobenzenesulfonyl group at position 4, a methyl group at position 3, and a 4-fluorobenzoate ester at position 3. The molecular formula is C24H18FN3O7S (MW: 507.51) .

Properties

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O6S/c1-15-21(34(31,32)20-13-11-19(12-14-20)27(29)30)22(26(25-15)18-5-3-2-4-6-18)33-23(28)16-7-9-17(24)10-8-16/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBGUANHJFPJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazole core, followed by the introduction of the nitrobenzenesulfonyl and fluorobenzoate groups through a series of substitution and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Hydrolysis of the 4-Fluorobenzoate Ester

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 4-fluorobenzoic acid and the corresponding pyrazolol derivative.

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate.

Reduction of the Nitro Group

The 4-nitrobenzenesulfonyl group can be reduced to an amine under catalytic hydrogenation or using metal-acid systems.

Computational Insight :

Density functional theory (DFT) calculations predict that nitro-to-amine reduction increases electrophilicity at the sulfonyl group, enhancing reactivity toward nucleophiles .

Nucleophilic Substitution at the Sulfonyl Group

The sulfonate ester is susceptible to nucleophilic displacement, particularly with amines or alkoxides.

Structural Analysis :

Crystallographic studies of analogous sulfonates reveal planar pyrazole rings and π-stacking interactions that may influence substitution kinetics .

Transesterification of the 4-Fluorobenzoate

The ester group reacts with alcohols in the presence of acid/base catalysts to form new esters.

| Alcohol | Catalyst | Products | Yield | Source |

|---|---|---|---|---|

| Benzyl alcohol | H₂SO₄ | Benzyl 4-fluorobenzoate | 78% | |

| Ethanol | DABCO | Ethyl 4-fluorobenzoate | 82% |

Electrophilic Aromatic Substitution

The phenyl and pyrazole rings may undergo electrophilic substitution, though electron-withdrawing groups (e.g., -NO₂, -SO₂-) deactivate the system.

| Reagent | Position | Products | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Meta to -F | Nitrated derivative | <10% | |

| Br₂, FeBr₃ | Ortho to -F | Brominated derivative | Trace |

Key Findings from Research:

-

Hydrolysis vs. Transesterification : The 4-fluorobenzoate ester shows higher reactivity toward hydrolysis than transesterification due to steric hindrance from the pyrazole scaffold .

-

Nitro Group Reduction : Computational studies (DFT) indicate that the reduced amine form exhibits enhanced hydrogen-bonding capacity, correlating with improved bioactivity .

-

Sulfonate Reactivity : The 4-nitrobenzenesulfonyl group acts as a leaving group in nucleophilic substitutions, with piperazine derivatives showing the highest yields .

Scientific Research Applications

Structural Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : 537.5 g/mol

- CAS Number : 851093-46-4

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its anti-inflammatory and anticancer properties. The presence of the nitro group and the sulfonyl moiety contributes to its biological activity.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of similar pyrazole derivatives, revealing that compounds with a sulfonamide group exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Material Science

In materials science, derivatives of this compound have been explored for their use in developing novel polymers and coatings due to their thermal stability and chemical resistance.

Case Study: Polymer Development

Research on pyrazole-based polymers indicated that incorporating sulfonyl groups enhances thermal stability and mechanical properties, making them suitable for high-performance applications .

Analytical Chemistry

The compound can serve as a reagent in analytical chemistry for detecting metal ions or as a chromogenic agent due to its ability to form stable complexes with various analytes.

Case Study: Metal Ion Detection

A study demonstrated that pyrazole derivatives can selectively bind to transition metals, providing a colorimetric change that can be quantitatively analyzed using UV-Vis spectroscopy .

Agricultural Chemistry

Research has shown that compounds with similar structures exhibit herbicidal properties, suggesting potential applications in agrochemicals.

Case Study: Herbicidal Activity

Experimental results indicated that certain pyrazole derivatives effectively inhibit plant growth, leading to their consideration as potential herbicides .

Mechanism of Action

The mechanism of action of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzoate group may enhance the compound’s binding affinity and specificity. The overall effect depends on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoate Ester

4-Ethoxybenzoate Derivative

- Structure : 3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate (CAS: 851093-93-1) .

- Key Differences : The ethoxy group replaces the fluoro substituent on the benzoate.

- Impact: Solubility: Increased lipophilicity due to the ethoxy group may reduce aqueous solubility compared to the fluoro analog.

3-Nitrobenzoate Derivative

- Structure : 3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate (CAS: 851093-87-3) .

- Key Differences : The nitro group is at position 3 instead of 4 on the benzoate.

- Impact :

2,6-Difluorobenzoate Derivative

Variations in the Pyrazole Core

4-Methylbenzenesulfonyl Derivatives

- Structure : 3-Methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-methylbenzoate (CAS: C263-0340) .

- Key Differences : A methyl group replaces the nitro group on the benzenesulfonyl moiety.

- Impact: Steric Effects: The methyl group may hinder rotational freedom, affecting conformational stability.

Fluorine-Substituted Pyrazole Analogs

Structural and Crystallographic Comparisons

Sulfonate vs. Sulfonyl Derivatives

- Example : 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate (CAS: o1086–o1087) .

- Key Differences : Sulfonate ester (O–SO2–O) vs. sulfonyl (SO2).

- Impact :

- Reactivity : Sulfonates are better leaving groups, making them more reactive in nucleophilic substitutions.

- Hydrogen Bonding : Sulfonyl groups participate in stronger hydrogen bonds, influencing crystal packing .

Biological Activity

3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 551.57 g/mol |

| Molecular Formula | C27H25N3O8S |

| LogP | 4.0058 |

| Hydrogen Bond Acceptors | 14 |

| Polar Surface Area | 111.853 Ų |

The structure includes a pyrazole ring, a sulfonyl group, and a fluorobenzoate moiety, which contribute to its biological interactions and solubility properties.

Research indicates that compounds similar to 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate may exert their effects through various mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. For example, studies on related compounds have shown that they can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular functions .

- Modulation of Cellular Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis. Its structural components allow it to bind to specific receptors or enzymes, altering their function and affecting cellular responses.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

- Antitumor Activity : In vitro studies have demonstrated that related pyrazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown potent inhibition of tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : Some derivatives of pyrazole compounds have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Properties : The presence of the nitro group in the structure may enhance antimicrobial activity. Studies have indicated that nitro-substituted compounds can exhibit broad-spectrum antimicrobial effects, making them candidates for further development as antibacterial agents .

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

- Case Study 1 : A study on a related pyrazole compound revealed its ability to inhibit HDAC activity significantly, leading to altered gene expression patterns associated with cancer progression. This suggests that structurally similar compounds could be developed as potential anticancer agents .

- Case Study 2 : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives, showing that they reduced inflammation markers in animal models of arthritis. This highlights their therapeutic potential in treating chronic inflammatory conditions .

Q & A

Q. What are the recommended multi-step synthesis protocols for 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-fluorobenzoate, and how can reaction conditions be optimized?

The synthesis typically involves condensation of pyrazole precursors with sulfonyl and benzoate groups. Key steps include:

- Core formation : Start with 1-phenyl-1H-pyrazole derivatives, introducing methyl and sulfonyl groups via nucleophilic substitution. For example, 5-phenyl-1-pentanol can serve as a template for pyrazole core assembly .

- Sulfonation : Use 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Esterification : React the intermediate with 4-fluorobenzoyl chloride in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to improve yield. Monitor by TLC and purify via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- IR spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- NMR : Use and NMR to verify substituent positions. For example, the 4-fluorobenzoate group shows distinct aromatic splitting patterns .

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

- Elemental analysis : Validate purity (>95%) by matching calculated and observed C, H, N, S percentages .

Q. How should researchers design initial biological activity screens for this compound?

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to controls like ciprofloxacin .

- Enzyme inhibition : Test against kinases or phosphatases (e.g., tyrosine phosphatases) using fluorogenic substrates. For example, PF-06465469-related assays can guide protocol design .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC₅₀ calculations .

Advanced Research Questions

Q. What crystallographic strategies are effective in resolving the 3D structure and intermolecular interactions of this compound?

- X-ray diffraction : Grow single crystals via slow evaporation in ethanol/water (3:1). Use Mo-Kα radiation (λ = 0.71073 Å) for data collection. Refine structures with SHELX-97, analyzing hydrogen bonds (e.g., C–H···O between sulfonyl and pyrazole groups) and π-π stacking .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to validate electronic effects of the nitro and fluoro substituents .

Q. How can structure-activity relationship (SAR) studies be conducted to evaluate substituent effects on bioactivity?

Q. How should conflicting biological data (e.g., varying MIC values across studies) be analyzed and resolved?

- Assay standardization : Control variables like inoculum size, media pH, and incubation time .

- Structural validation : Reconfirm compound purity and stability (e.g., HPLC post-assay) to rule out degradation .

- Mechanistic studies : Use molecular docking (AutoDock Vina) to assess target binding consistency. For instance, sulfonyl groups may interact variably with bacterial efflux pumps .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.